Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
CAS No.: 374606-72-1
Cat. No.: VC16159851
Molecular Formula: C26H24N2O5S
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374606-72-1 |
|---|---|
| Molecular Formula | C26H24N2O5S |
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C26H24N2O5S/c1-16-22(25(30)33-4)23(18-13-14-19(31-2)20(15-18)32-3)28-24(29)21(34-26(28)27-16)12-8-11-17-9-6-5-7-10-17/h5-15,23H,1-4H3/b11-8+,21-12+ |
| Standard InChI Key | FJTQOBRLTFUFJH-GIDSKACHSA-N |
| Isomeric SMILES | CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
| Canonical SMILES | CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name systematically describes its architecture:
-
Thiazolo[3,2-a]pyrimidine core: A bicyclic system combining a thiazole ring (five-membered, with nitrogen and sulfur) fused to a pyrimidine ring (six-membered, with two nitrogens) .
-
Substituents:
-
5-(3,4-Dimethoxyphenyl): A methoxy-substituted aryl group at position 5, enhancing lipophilicity and potential receptor interactions.
-
7-Methyl: A methyl group at position 7, influencing steric and electronic properties.
-
2-[(2E)-3-Phenyl-2-propenylidene]: A conjugated α,β-unsaturated ketone (enone) system at position 2, enabling Michael addition reactions and redox activity.
-
6-Carboxylate methyl ester: A polar ester group at position 6, modulating solubility and metabolic stability.
-
Table 1: Key Physicochemical Properties
Synthesis and Derivatization
Synthetic Pathways
The synthesis of thiazolopyrimidine derivatives typically involves multi-step sequences leveraging cyclocondensation, annulation, and functional group transformations :
Step 1: Formation of the Pyrimidine-Thiazole Core
Reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions yields a tetrahydropyrimidine intermediate. Subsequent treatment with chloroacetic acid induces cyclization, forming the thiazolo[3,2-a]pyrimidine skeleton .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl acetoacetate, HCl, reflux, 8h | 68% |
| 2 | Cinnamaldehyde, piperidine, EtOH, Δ | 52% |
| 3 | Methyl chloroformate, DMAP, DCM | 75% |
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In rat paw edema models, analogous thiazolopyrimidines reduced inflammation by 40–60% at 100 mg/kg, comparable to indomethacin . Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways, potentially mediated by the enone system’s electrophilic reactivity .
Anticancer Properties
In vitro assays on MCF-7 breast cancer cells demonstrated IC₅₀ values of 12.5 µM, linked to apoptosis induction via caspase-3 activation and Bcl-2 downregulation. The enone moiety likely contributes to redox cycling and reactive oxygen species (ROS) generation .
Research Advancements and Applications
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved bioavailability by 3.2-fold in murine models, with sustained release over 72 hours.
Structure-Activity Relationships (SAR)
-
Enone Modification: Hydrogenation of the α,β-unsaturated ketone abolished anti-inflammatory activity, underscoring its critical role.
-
Methoxy Positioning: 3,4-Dimethoxy substitution conferred superior potency over para-methoxy analogs, likely due to enhanced π-π stacking with target proteins .
Table 3: Comparative Bioactivity of Analogues
| Compound | Anti-Inflammatory (% Inhibition) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Target Compound | 58% | 12.5 |
| 5-(4-Methoxyphenyl) analogue | 34% | 28.7 |
| Enone-saturated derivative | 9% | >100 |
Challenges and Future Directions
While preclinical data are promising, key hurdles remain:
-
Metabolic Stability: Rapid esterase-mediated hydrolysis of the methyl ester necessitates prodrug strategies or alternative substituents.
-
Target Identification: Proteomic profiling is required to elucidate primary molecular targets beyond phenotypic assays.
Ongoing research prioritizes:
-
Hybrid Derivatives: Conjugation with known pharmacophores (e.g., chalcones, triazoles) to amplify efficacy.
-
In Vivo Toxicology: Chronic toxicity studies in higher mammals to establish safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume